molecular formula C7H15ClN2O2S B1428508 1-(Cyclopropylsulfonyl)piperazine hydrochloride CAS No. 1057385-13-3

1-(Cyclopropylsulfonyl)piperazine hydrochloride

Cat. No. B1428508
M. Wt: 226.73 g/mol
InChI Key: XMQSYWUXRAPUHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopropylsulfonyl)piperazine hydrochloride is a chemical compound with the molecular formula C7H15ClN2O2S . It is intended for research use only and is not intended for human or veterinary use.


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(Cyclopropylsulfonyl)piperazine hydrochloride, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-(Cyclopropylsulfonyl)piperazine hydrochloride is represented by the formula C7H15ClN2O2S . The average mass of the molecule is 226.724 Da .


Physical And Chemical Properties Analysis

1-(Cyclopropylsulfonyl)piperazine hydrochloride is a solid compound . It has a molecular weight of 226.72.

Scientific Research Applications

Enzymatic Metabolism and Pharmacological Properties

1-(Cyclopropylsulfonyl)piperazine hydrochloride and its analogs have been extensively studied for their pharmacokinetics and enzymatic metabolism. For example, Lu AA21004, a novel antidepressant structurally similar to 1-(Cyclopropylsulfonyl)piperazine hydrochloride, undergoes complex metabolic processes involving cytochrome P450 enzymes, highlighting the intricate enzymatic interactions and metabolic pathways of such compounds (Hvenegaard et al., 2012).

Synthesis and Chemical Properties

The synthesis processes of 1-(Cyclopropylsulfonyl)piperazine hydrochloride and its derivatives are a focal point of research, aiming at improving yield and understanding the chemical behavior. For instance, the synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)-piperazine hydrochloride was achieved with an overall yield of 45.7%, showcasing the methodologies and chemical reactions involved in producing such compounds (Mai, 2005).

Receptor Binding and Pharmaceutical Potential

Several studies have focused on the binding affinity of 1-(Cyclopropylsulfonyl)piperazine hydrochloride derivatives to various receptors, elucidating their potential in treating diseases. For example, new substituted piperazines were synthesized as ligands for melanocortin receptors, showing promise for therapeutic applications due to their receptor selectivity and affinity (Mutulis et al., 2004).

Anticancer and Antituberculosis Activities

Compounds structurally related to 1-(Cyclopropylsulfonyl)piperazine hydrochloride have been synthesized and tested for their anticancer and antituberculosis activities, demonstrating significant potential in treating these conditions. For instance, a series of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives exhibited noteworthy antituberculosis and anticancer properties (Mallikarjuna et al., 2014).

Photostability and Drug Development

The photostability and photoreactivity of compounds like 1-(Cyclopropylsulfonyl)piperazine hydrochloride are studied to understand their behavior under light exposure, which is crucial for drug stability and development. For example, ciprofloxacin, a compound with structural similarities, was studied for its photostability, providing insights into the photoreactive nature of such molecules (Mella et al., 2001).

Crystal Structure and Molecular Analysis

Understanding the crystal structure and molecular configuration of 1-(Cyclopropylsulfonyl)piperazine hydrochloride derivatives is vital for drug design and pharmacological predictions. Studies such as the analysis of the crystal structure of N-(10,11-dihydro-5H-dibenzo[a,d]cycloheptan-5-yl)-piperazine hydrochloride contribute to the comprehensive understanding of these compounds at the molecular level (Osa et al., 2002).

properties

IUPAC Name

1-cyclopropylsulfonylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2S.ClH/c10-12(11,7-1-2-7)9-5-3-8-4-6-9;/h7-8H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQSYWUXRAPUHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylsulfonyl)piperazine hydrochloride

CAS RN

1057385-13-3
Record name 1-(cyclopropanesulfonyl)piperazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

14.37 g of tert-butyl ester of 4-cyclopropanesulfonyl-piperazine-1-carboxylic acid is put in a 2-liter three-necked flask, under nitrogen atmosphere. 412 ml of dichloromethane is added. The reaction mixture is cooled in an ice bath and 4M hydrochloric acid in solution in dioxane is added dropwise. The reaction mixture is allowed to return gradually to room temperature. The reaction mixture is stirred for 2.5 h, then evaporated and concentrated. The residue is taken up in a small amount of ethyl ether, triturated and then filtered and dried. 10.25 g of 1-cyclopropanesulfonyl-piperazine hydrochloride is obtained in the form of a white powder.
[Compound]
Name
tert-butyl ester
Quantity
14.37 g
Type
reactant
Reaction Step One
Name
4-cyclopropanesulfonyl-piperazine-1-carboxylic acid
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
412 mL
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To N—BOC-piperazine (1.3 g) in dry DCM (10 ml) was added triethylamine (1.2 mL) and cyclopropanesulphonyl chloride (1.04 g) and the reaction mixture was stirred at room temperature for 16 hours. The reaction mixture was then diluted with DCM, washed with water, dried (MgSO4) and reduced in vacuo. The residue was dissolved in methanol (10 mL) and 4M HCL in dioxane was added (20 mL). After stirring overnight the solvent was reduced in vacuo to yield 1-cyclopropanesulfonyl-piperazine hydrochloride.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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